Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-, is a synthetic organic compound characterized by the presence of a benzene ring substituted with a chloro and trifluoromethyl group, linked to a propanamide moiety. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo- typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)aniline.
Acylation: The aniline derivative undergoes acylation with an appropriate acyl chloride or anhydride to form the corresponding amide.
Oxidation: The amide is then subjected to oxidation conditions to introduce the beta-oxo functionality. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the beta-oxo group to a hydroxyl group.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its amide and beta-oxo functionalities, which are common in many biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create products with specific characteristics.
Mechanism of Action
The mechanism by which Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The beta-oxo group can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The chloro and trifluoromethyl groups can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanamide, N-[4-chloro-phenyl]-beta-oxo-
- Benzenepropanamide, N-[3-(trifluoromethyl)phenyl]-beta-oxo-
- Benzenepropanamide, N-[4-chloro-3-methylphenyl]-beta-oxo-
Uniqueness
Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo- is unique due to the presence of both chloro and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and bioavailability in pharmaceutical compounds .
Properties
CAS No. |
307512-40-9 |
---|---|
Molecular Formula |
C16H11ClF3NO2 |
Molecular Weight |
341.71 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C16H11ClF3NO2/c17-13-7-6-11(8-12(13)16(18,19)20)21-15(23)9-14(22)10-4-2-1-3-5-10/h1-8H,9H2,(H,21,23) |
InChI Key |
GLSAXNHRDBFGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.